molecular formula C15H20N2O3 B2361270 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2183338-87-4

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2361270
CAS No.: 2183338-87-4
M. Wt: 276.336
InChI Key: XTVZZSBMAQAQDZ-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a novel synthetic compound characterized by its bicyclic structure, which is not commonly found in many organic compounds. This uniqueness makes it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the condensation of a cyclopropanecarbonyl derivative with an azabicyclo[3.2.1]octane moiety, followed by the introduction of the pyrrolidine-2,5-dione group. Key steps include:

  • Azabicyclo[3.2.1]octane Formation: : A multi-step process involving ring closure reactions.

  • Pyrrolidine-2,5-dione Introduction: : This often involves the use of suitable amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scalable reaction conditions, likely utilizing continuous flow chemistry to ensure high yield and purity. Key considerations include the use of automated synthesisers and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions using agents like hydrogen peroxide, leading to derivatives with increased functional complexity.

  • Reduction: : Common reducing agents like lithium aluminium hydride can be used to reduce various functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogen-based reagents, Grignard reagents.

Major Products

The major products from these reactions often include more complex bicyclic structures, potentially with enhanced biological activity.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Utilized as a precursor in synthetic organic chemistry for the development of new molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in various biological assays.

  • Medicine: : Explored for its pharmacological properties, especially in the context of neuroactive or anti-inflammatory agents.

  • Industry: : Employed in the synthesis of complex materials and pharmaceuticals.

Mechanism of Action

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects by interacting with specific molecular targets in cells, potentially including neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism may involve binding to these targets and modulating their activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, but this molecule is unique due to its cyclopropane and pyrrolidine-2,5-dione groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • 1-(Azabicyclo[3.2.1]octan-3-yl)-2,5-pyrrolidinedione

  • Cyclopropane-containing analogues

  • Pyrrolidine derivatives

Biological Activity

1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione, often referred to by its chemical structure or CAS number (2183338-87-4), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.33 g/mol
  • Structure : The compound features a bicyclic structure that is significant in its interaction with biological targets.

The biological activity of this compound primarily revolves around its interaction with various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways related to cognition and mood.

Pharmacological Effects

Research indicates several pharmacological effects:

  • Antineoplastic Activity : The compound has shown promise in preclinical studies as an antitumor agent, possibly through the inhibition of tumor cell proliferation.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several studies have documented the effects of this compound in various models:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
    • Another investigation indicated that it could modulate neurotransmitter levels in neuronal cultures, suggesting potential applications in treating mood disorders.
  • In Vivo Studies :
    • Animal models have shown that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
    • Behavioral assays indicated improved cognitive function in models of neurodegeneration when treated with this compound.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzymatic InhibitionReduced enzyme activity
AntineoplasticDecreased tumor cell proliferation
NeuroprotectiveImproved cognitive function
PropertyValue
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
CAS Number2183338-87-4

Properties

IUPAC Name

1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVZZSBMAQAQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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